molecular formula C18H16ClN3O4 B11256107 N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide

Cat. No.: B11256107
M. Wt: 373.8 g/mol
InChI Key: KMWHLTUDPAUJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrido[1,2-A]pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Pyrido[1,2-A]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a β-ketoester under acidic or basic conditions.

    Amidation: The final step involves the coupling of the chlorinated pyrido[1,2-A]pyrimidine with 2,3-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-A]pyrimidines.

Scientific Research Applications

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-3-YL derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Quinoline-2,4-dione derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.

Uniqueness

N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,3-dimethoxybenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C18H16ClN3O4/c1-10-15(18(24)22-9-11(19)7-8-14(22)20-10)21-17(23)12-5-4-6-13(25-2)16(12)26-3/h4-9H,1-3H3,(H,21,23)

InChI Key

KMWHLTUDPAUJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.